1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-
Description
1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- (molecular formula: C₁₈H₁₈ClN₂O₃, exact mass: ~348.1 g/mol) is a substituted benzimidazole derivative featuring three key functional groups:
- 1-Ethanol backbone: A hydroxyl-containing ethyl chain at position 1 of the benzimidazole core.
- Alpha-(2-chlorophenoxy)methyl substituent: A chlorinated aromatic ether group at the alpha position of the ethanol moiety.
- 2-Methoxymethyl group: An ether-linked methyl group at position 2 of the benzimidazole ring.
For example:
N-Alkylation: Introducing the ethanol group via alkylation of benzimidazole with a bromoethanol derivative .
This compound’s structural complexity likely confers unique physicochemical properties, such as enhanced lipophilicity from the methoxymethyl and chlorophenoxy groups, making it relevant for pharmacological or materials science applications.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-12-18-20-15-7-3-4-8-16(15)21(18)10-13(22)11-24-17-9-5-2-6-14(17)19/h2-9,13,22H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVYJSUFDFDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149395 | |
| Record name | α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018126-50-5 | |
| Record name | α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018126-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may include the use of aromatic aldehydes or cyanogen bromide in acetonitrile solution . The reaction conditions often require alkaline alcoholic solutions or mild oxidation agents to facilitate the formation of the benzimidazole ring .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite, aromatic aldehydes, and cyanogen bromide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a series of N-alkylated benzimidazole derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. One derivative exhibited remarkable activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 16.38 μM, indicating its potential as a chemotherapeutic agent . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, which is crucial for developing effective cancer treatments.
Antimicrobial Properties
Benzimidazole derivatives have also shown promising antimicrobial activities. A comprehensive review summarized various studies where benzimidazole compounds demonstrated significant antibacterial and antifungal effects. For example, compounds with specific substitutions on the phenyl ring exhibited potent activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger . The minimum inhibitory concentration (MIC) values ranged from 12.5 to 100 μg/mL, indicating their effectiveness compared to standard antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are noteworthy as well. Research has indicated that certain compounds can inhibit key inflammatory mediators such as COX-2 and TNF-α, leading to significant reductions in inflammation in various models . For instance, one study reported a compound that inhibited inflammation by approximately 55% compared to standard treatments like diclofenac . This suggests that these derivatives could be developed into anti-inflammatory drugs.
Analgesic Activity
Several benzimidazole derivatives have been evaluated for their analgesic effects. For example, specific compounds demonstrated significant pain relief in animal models, outperforming traditional analgesics like aspirin . This analgesic activity is often linked to their ability to modulate pain pathways and reduce inflammation simultaneously.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of these compounds to various biological targets. For instance, docking studies indicated that certain benzimidazole derivatives bind effectively to targets involved in cancer cell proliferation and inflammation, providing insights into their mechanisms of action . These computational approaches are essential for guiding the design of more potent analogs.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies play a critical role in optimizing the biological activity of benzimidazole derivatives. Variations in substituents on the benzimidazole core significantly influence their pharmacological properties. For example, modifications at specific positions on the phenyl ring have been correlated with enhanced anticancer and antimicrobial activities .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Anticancer | 2g | MDA-MB-231 breast cancer cells | 16.38 μM |
| Antibacterial | 15 | Staphylococcus aureus | MIC = 12.5–25 μg/mL |
| Antifungal | 1b | Candida albicans | MIC = 64 μg/mL |
| Anti-inflammatory | Compound 146 | Inflammation model | 55% inhibition |
| Analgesic | Compound 148 | Pain model | Significant reduction |
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit microtubule formation, which is crucial for cell division and proliferation . This inhibition can lead to the disruption of cellular processes in cancer cells, making benzimidazole derivatives effective anticancer agents . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its pharmacological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Methoxymethyl vs. Hydroxymethyl: The methoxymethyl group in the target compound (vs. hydroxymethyl in 1H-Benzimidazole-2-methanol) improves hydrolytic stability due to the ether linkage, reducing susceptibility to oxidation or nucleophilic attack .
- Chlorophenoxy vs.
Biological Activity
The compound 1H-benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- belongs to the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific compound by synthesizing findings from various studies.
- Chemical Formula: C16H18ClN3O3
- Molecular Weight: 335.79 g/mol
- Structure: The compound features a benzimidazole ring substituted with a chlorophenoxy group and a methoxymethyl group, which may influence its biological activity.
Biological Activity Overview
Benzimidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Many benzimidazole derivatives have shown significant antibacterial properties against various pathogens.
- Anticancer Activity: Certain derivatives have been reported to inhibit cancer cell proliferation.
- Antiviral Activity: Some compounds in this class have demonstrated effectiveness against viral infections.
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess notable antimicrobial properties. For instance, compounds with structural similarities to 1H-benzimidazole-1-ethanol have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Streptococcus faecalis | 8 | |
| Methicillin-resistant S. aureus | 4 |
Anticancer Activity
Several studies have explored the anticancer potential of benzimidazole derivatives. For example, a series of N-alkylated benzimidazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the activity of several benzimidazole derivatives against the MDA-MB-231 breast cancer cell line. The results showed that:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound 2g | 16.38 | Most effective |
| Compound 2d | 29.39 | Moderate efficacy |
| Compound 2f | 62.30 | Lower efficacy |
These findings suggest that modifications to the benzimidazole core can enhance anticancer activity.
Antiviral Activity
Benzimidazole derivatives also have potential as antiviral agents. For instance, certain compounds have been tested against viruses such as hepatitis C and dengue virus.
Research Findings:
A study on the antiviral activity of benzotriazole and benzimidazole analogues reported that specific N-alkyl derivatives exhibited inhibitory effects on helicase activity in HCV with IC50 values around .
The mechanisms underlying the biological activities of benzimidazole derivatives are multifaceted:
- Inhibition of Enzymatic Activity: Many compounds act by inhibiting essential enzymes in pathogens or cancer cells.
- Interference with DNA/RNA Synthesis: Some derivatives can disrupt nucleic acid synthesis, thereby preventing cell proliferation.
- Modulation of Cell Signaling Pathways: Certain compounds may alter signaling pathways involved in cell growth and apoptosis.
Q & A
Q. What are the common synthetic routes for preparing 1H-Benzimidazole-1-ethanol derivatives, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis typically involves condensation reactions or nucleophilic substitution. Key steps include:
- Refluxing with acetyl chloride to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone (e.g., ).
- Claisen-Schmidt condensation using sodium hydroxide and aldehydes in ethanol ().
- One-step synthesis leveraging molecularly imprinted polymers (DMIPs) to improve selectivity ().
Optimization Strategies:
- Vary solvents (e.g., ethanol, chloroform) and catalysts.
- Use Design of Experiments (DOE) to minimize trial runs and identify critical parameters (e.g., temperature, molar ratios) ().
- Purify via recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane) ().
Q. Table 1: Synthetic Methods Comparison
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Acetyl chloride reflux | 2 hrs, methanol recrystallization | ~70% | |
| Claisen-Schmidt | NaOH, ethanol, 4–5 hrs stirring | 62% | |
| DMIP-assisted synthesis | Template-based selectivity | N/A |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Resolves substituent positions (e.g., 2-chlorophenoxy group) ().
- X-ray Crystallography: Confirms stereochemistry and crystal packing ().
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>99%) and detects impurities ().
- Mass Spectrometry (MS): Validates molecular weight (e.g., C₁₁H₁₀Cl₂N₂O = 257.12 g/mol) ().
Critical Tip: Combine multiple techniques to resolve ambiguities (e.g., distinguishing methoxymethyl from chlorophenoxy groups).
Q. What are the primary pharmacological activities associated with the structural motifs of this benzimidazole derivative?
Methodological Answer:
- Antifungal Activity: The 2-chlorophenoxy and methoxymethyl groups disrupt fungal enzyme pathways (e.g., lanosterol 14α-demethylase) ().
- Antibacterial Potential: Modified benzimidazole cores show activity against Gram-positive bacteria ().
- Structure-Activity Relationship (SAR): Substituent variations (e.g., chloro vs. methoxy) impact potency ().
Q. Table 2: Pharmacological Activities
| Activity | Target Pathway | Key Reference |
|---|---|---|
| Antifungal | Fungal cell membrane disruption | |
| Antibacterial | Gram-positive inhibition |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yield or impurity issues?
Methodological Answer:
- DOE-Based Optimization: Use factorial designs to test variables (e.g., solvent polarity, reaction time) ().
- Impurity Profiling: Employ HPLC-MS to identify byproducts (e.g., incomplete substitution at the benzimidazole nitrogen) ().
- Catalyst Screening: Test transition metals (e.g., Pd/C) for cross-coupling steps ().
Case Study: Recrystallization with methanol/water improved purity from 85% to 99% in analogous compounds ().
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Standardized Assays: Use CLSI/MIC guidelines for antifungal testing to ensure reproducibility ().
- Comparative SAR Analysis: Systematically vary substituents (e.g., replacing 2-chlorophenoxy with 4-fluorophenyl) and measure IC₅₀ shifts ().
- Statistical Validation: Apply ANOVA to assess significance of activity differences across studies ().
Example: Discrepancies in MIC values may arise from fungal strain variability—address by testing against standardized strains (e.g., Candida albicans ATCC 90028) .
Q. What methodologies are used to assess the environmental impact and degradation pathways of this compound?
Methodological Answer:
- HPLC-MS/MS: Track degradation products in soil/water matrices ().
- Aerobic/Anaerobic Studies: Incubate under controlled conditions to simulate natural environments ().
- QSAR Modeling: Predict ecotoxicity using software like EPI Suite ().
Key Finding: The 2-chlorophenoxy group may persist in anaerobic soils, requiring bioremediation strategies .
Q. How can computational models assist in predicting reactivity and optimizing synthesis?
Methodological Answer:
- In Silico Reaction Prediction: Tools like Reaxys or Pistachio database identify plausible pathways ().
- Density Functional Theory (DFT): Calculate transition states for key steps (e.g., nucleophilic substitution) ().
- Molecular Docking: Screen derivatives against fungal enzymes to prioritize synthesis ().
Case Study: DFT-guided optimization reduced reaction activation energy by 15% in analogous imidazole syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
